molecular formula C21H26N2O5S B506445 ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

Cat. No.: B506445
M. Wt: 418.5g/mol
InChI Key: AAFZJSNKYKIJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with a unique structure that includes a mesitylamino group, a sulfonyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the mesitylamino and sulfonyl intermediates. These intermediates are then reacted with a phenylamino compound under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a strong base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({4-[(methylamino)sulfonyl]phenyl}amino)-4-oxobutanoate
  • Ethyl 4-({4-[(ethylamino)sulfonyl]phenyl}amino)-4-oxobutanoate
  • Ethyl 4-({4-[(propylamino)sulfonyl]phenyl}amino)-4-oxobutanoate

Uniqueness

ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to the presence of the mesitylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5g/mol

IUPAC Name

ethyl 4-oxo-4-[4-[(2,4,6-trimethylphenyl)sulfamoyl]anilino]butanoate

InChI

InChI=1S/C21H26N2O5S/c1-5-28-20(25)11-10-19(24)22-17-6-8-18(9-7-17)29(26,27)23-21-15(3)12-14(2)13-16(21)4/h6-9,12-13,23H,5,10-11H2,1-4H3,(H,22,24)

InChI Key

AAFZJSNKYKIJBC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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